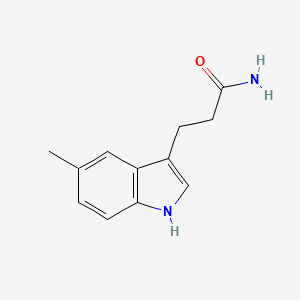
3-(5-Methyl-3-indolyl)propanamide
Overview
Description
3-(5-Methyl-3-indolyl)propanamide, also known as MIPT, is a synthetic indole derivative that has been used in scientific research for its psychoactive properties. MIPT belongs to the tryptamine family of compounds and has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and behavior.
Mechanism of Action
3-(5-Methyl-3-indolyl)propanamide acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it activates the receptor to a lesser degree than a full agonist. This results in a unique pattern of activity that can produce a range of effects on the brain and behavior. 3-(5-Methyl-3-indolyl)propanamide has also been found to have some activity at other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
3-(5-Methyl-3-indolyl)propanamide has been found to have a range of biochemical and physiological effects on the body. It has been found to increase the release of serotonin and other neurotransmitters in the brain, which can lead to changes in mood, perception, and cognition. 3-(5-Methyl-3-indolyl)propanamide has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle relaxation.
Advantages and Limitations for Lab Experiments
3-(5-Methyl-3-indolyl)propanamide has several advantages for use in scientific research. It has a unique mechanism of action that can produce a range of effects on the brain and behavior. It is also relatively easy to synthesize and has a high affinity for the serotonin 5-HT2A receptor, which is an important target for many psychiatric drugs.
However, 3-(5-Methyl-3-indolyl)propanamide also has some limitations for use in lab experiments. It can be difficult to control the dose and duration of exposure, which can lead to variable results. 3-(5-Methyl-3-indolyl)propanamide can also produce a range of side effects, including nausea, vomiting, and anxiety, which can interfere with experimental outcomes.
Future Directions
There are several future directions for research on 3-(5-Methyl-3-indolyl)propanamide. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Another area of interest is the use of 3-(5-Methyl-3-indolyl)propanamide in the study of the neural circuits involved in sleep, appetite, and sexual behavior. Finally, 3-(5-Methyl-3-indolyl)propanamide may have potential as a treatment for psychiatric disorders, such as depression and anxiety, by targeting the serotonin system.
Scientific Research Applications
3-(5-Methyl-3-indolyl)propanamide has been used in scientific research to study the effects of serotonin on the brain and behavior. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-(5-Methyl-3-indolyl)propanamide has also been used to study the role of serotonin in the regulation of sleep, appetite, and sexual behavior.
properties
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-2-4-11-10(6-8)9(7-14-11)3-5-12(13)15/h2,4,6-7,14H,3,5H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAYLIMFOYFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



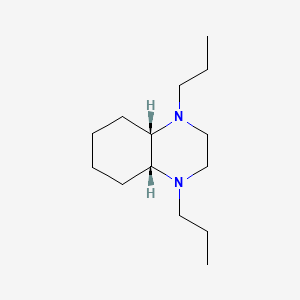
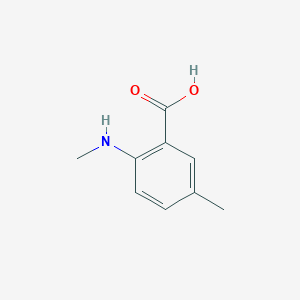

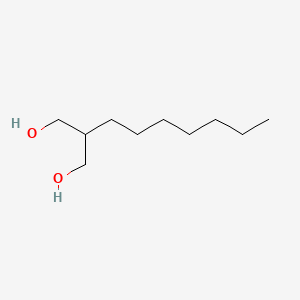

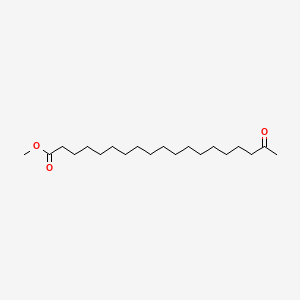




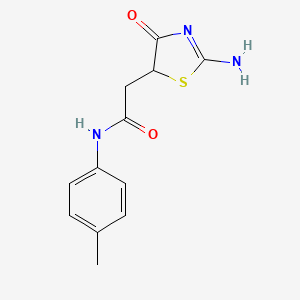
![1-[(2,6-dimethylmorpholin-4-yl)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3271432.png)
![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)
